molecular formula C23H23N3O5 B2763975 ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 942009-91-8

ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2763975
CAS番号: 942009-91-8
分子量: 421.453
InChIキー: UCIZHQYQLYIWGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with a 4-ethoxybenzamido group at position 4, a 2-methylphenyl group at position 1, and an ester moiety at position 3. Such structural motifs are common in medicinal chemistry, often influencing solubility, binding affinity, and metabolic stability.

特性

IUPAC Name

ethyl 4-[(4-ethoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-17-12-10-16(11-13-17)22(28)24-18-14-20(27)26(19-9-7-6-8-15(19)3)25-21(18)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIZHQYQLYIWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoyl chloride with 4-amino-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzamido group using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamido derivatives.

科学的研究の応用

ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

類似化合物との比較

The compound belongs to a broader class of ethyl benzoate derivatives with heterocyclic substituents. Key structural analogs include compounds I-6230, I-6232, I-6273, I-6373, and I-6473, as reported in Molecules (2011).

Structural Features
Compound ID Core Structure Substituents at Position 4 Position 1 Substituent Key Functional Groups
Target Compound Dihydropyridazine 4-Ethoxybenzamido 2-Methylphenyl Amide, ester, ketone
I-6230 Benzoate 4-(Pyridazin-3-yl)phenethylamino N/A Ester, secondary amine, pyridazine
I-6232 Benzoate 4-(6-Methylpyridazin-3-yl)phenethylamino N/A Ester, secondary amine, methylpyridazine
I-6273 Benzoate 4-(Methylisoxazol-5-yl)phenethylamino N/A Ester, secondary amine, isoxazole
I-6373 Benzoate 4-(3-Methylisoxazol-5-yl)phenethylthio N/A Ester, thioether, methylisoxazole
I-6473 Benzoate 4-(3-Methylisoxazol-5-yl)phenethoxy N/A Ester, ether, methylisoxazole

Key Observations :

  • Substituent Linkage: Unlike analogs with phenethylamino/thio/ether linkers, the target compound employs a direct 4-ethoxybenzamido group, introducing rigidity and hydrogen-bonding capacity via the amide bond.
  • Position 1 Substitution : The 2-methylphenyl group in the target compound adds steric bulk absent in analogs, which may influence binding pocket interactions.
Physicochemical Properties (Hypothetical Analysis)
Compound ID Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~453.47 3.2 2 7
I-6230 ~405.44 2.8 1 8
I-6232 ~419.47 3.1 1 8
I-6273 ~387.42 2.5 1 7
I-6373 ~403.48 3.4 0 7
I-6473 ~402.46 3.0 0 7

Key Implications :

  • Hydrogen Bonding: The amide group in the target compound increases hydrogen bond donors (2 vs. 0–1 in analogs), favoring target engagement in polar interactions.

生物活性

Ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and relevant research findings.

  • Molecular Formula : C23H23N3O5
  • Molecular Weight : 421.4458 g/mol
  • CAS Number : 941885-89-8
  • SMILES Representation : CCOC(=O)c1nn(c(=O)cc1NC(=O)c1ccccc1OCC)c1ccc(cc1)C

The biological activity of ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be attributed to its interaction with various molecular targets. The compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties by modulating specific pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Analogous compounds have demonstrated effectiveness against various bacterial strains and fungi. For instance, certain derivatives showed significant antifungal activity against pathogenic fungi, indicating that modifications in the molecular structure could enhance antimicrobial efficacy .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Dihydropyridazine Derivatives : A study synthesized various dihydropyridazine derivatives and evaluated their biological activities, revealing moderate to significant antifungal and antibacterial properties .
  • Pyridazine Compounds in Cancer Research : Research highlighted the role of pyridazine derivatives in cancer treatment, emphasizing their ability to inhibit specific cancer cell lines effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. The presence of the ethoxy group and the benzamide moiety appears to enhance its interaction with biological targets. Modifications to these functional groups could lead to improved potency and selectivity.

Functional Group Effect on Activity
Ethoxy GroupEnhances solubility and bioavailability
Benzamide MoietyIncreases binding affinity to target proteins

Q & A

Q. Optimization parameters :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the ester group .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification via column chromatography .
  • Catalyst selection : Palladium catalysts improve coupling efficiency in aryl-substituted intermediates .

Advanced: How do researchers resolve challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges include:

  • Racemization during amide coupling : Mitigated by using low-temperature (0–4°C) coupling agents like EDC/HOBt .
  • Multi-step purification : Continuous flow reactors reduce intermediate degradation, improving yield scalability (reported ~65% in batch vs. ~80% in flow) .
  • Crystallization control : Chiral auxiliaries or co-crystallization agents (e.g., tartaric acid derivatives) ensure enantiomeric excess (>95%) .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., 4-ethoxybenzamido proton signals at δ 7.8–8.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (407.426 g/mol) and fragmentation patterns .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves dihydropyridazine ring puckering and hydrogen-bonding networks .

Advanced: How are crystallographic disorders in the dihydropyridazine ring addressed using SHELX refinement?

  • Multi-conformer modeling : SHELXL’s PART instruction separates disordered regions (e.g., ethoxy group rotamers) with occupancy refinement .
  • Thermal parameter constraints : ADPs (anisotropic displacement parameters) are applied to overlapping atoms to reduce overfitting .
  • Twinned data refinement : SHELXL’s TWIN command resolves pseudo-merohedral twinning, common in orthorhombic crystals of this compound .

Basic: What biological activities are associated with this compound, and how are they assayed?

  • Anticancer activity : Evaluated via MTT assays (IC50_{50} ~15 µM in HeLa cells) .
  • Enzyme inhibition : Targets kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis modulation : Flow cytometry detects caspase-3 activation in treated cell lines .

Advanced: How do researchers reconcile conflicting data in enzyme inhibition assays (e.g., IC50_{50}50​ variability)?

  • Source of contradictions :
    • Solvent effects : DMSO >1% may denature enzymes; aqueous buffer optimization is critical .
    • Substrate competition : Pre-incubation with ATP (for kinases) reduces false negatives .
  • Statistical validation : Dose-response curves are repeated in triplicate, and outliers analyzed via Grubbs’ test (α=0.05) .

Basic: What are the stability profiles of this compound under different storage conditions?

  • Solid state : Stable at −20°C under argon for >6 months .
  • Solution phase : Hydrolyzes in aqueous buffers (t1/2_{1/2} ~48 hours at pH 7.4); DMSO stock solutions degrade ~5% weekly .

Advanced: How are contradictory stability reports under oxidative conditions resolved?

  • Mechanistic studies : LC-MS identifies oxidation byproducts (e.g., sulfoxide formation at the dihydropyridazine ring) .
  • Antioxidant additives : BHT (butylated hydroxytoluene, 0.01% w/v) extends stability in accelerated aging tests (40°C/75% RH) .

Basic: What computational methods predict the compound’s binding modes with biological targets?

  • Docking studies : AutoDock Vina screens against kinase domains (PDB: 1M17) with flexible side-chain sampling .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

Advanced: How do researchers address discrepancies between predicted and observed binding affinities?

  • Force field limitations : AMBER vs. CHARMM parameters are cross-validated for charge distribution on the ethoxybenzamido group .
  • Solvent entropy : MM-PBSA calculations incorporate water displacement effects, improving correlation with experimental ΔG values .

Basic: What are the key functional groups influencing reactivity?

  • Ester group : Susceptible to hydrolysis (pH-dependent) and nucleophilic substitution .
  • Amide bond : Stable under basic conditions but cleaved by strong acids (e.g., HCl/H2_2O, reflux) .
  • Dihydropyridazine ring : Undergoes oxidation to pyridazine derivatives with H2_2O2_2 .

Advanced: How are regioselective modifications achieved on the dihydropyridazine core?

  • Directed ortho-metalation : LDA (lithium diisopropylamide) deprotonates C4 for halogenation (e.g., Br2_2/FeCl3_3) .
  • Cross-coupling : Suzuki-Miyaura reactions install aryl groups at C1 using Pd(PPh3_3)4_4/K2_2CO3_3 .

Basic: What comparative data exist for related pyridazine derivatives?

Compound Activity (IC50_{50}) Solubility (mg/mL) Ref.
Target compound15 µM (HeLa)0.2 (DMSO)
Ethyl 4-(3-methoxybenzamido)22 µM (MCF-7)0.3 (DMSO)
Ethyl 4-(4-chlorobenzamido)9 µM (A549)0.1 (DMSO)

Advanced: How are conflicting bioactivity data across cell lines rationalized?

  • Metabolic differences : CYP450 isoform expression in HeLa vs. A549 cells alters prodrug activation .
  • Membrane permeability : LogP (2.8) correlates with uptake variability; PAMPA assays quantify permeability gaps .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles; avoid inhalation (LD50_{50} >500 mg/kg in rats) .
  • Waste disposal : Incineration at >1000°C to prevent environmental release .

Advanced: How are stability-indicating methods validated for QC in collaborative studies?

  • Forced degradation : Exposure to UV (254 nm), acid (0.1N HCl), and base (0.1N NaOH) identifies degradation pathways .
  • HPLC-UV : Method validation per ICH Q2(R1) guidelines (RSD <2% for retention time) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。